molecular formula C5H11Br2NO2 B6191027 1-[2-(bromomethyl)-1,3-dioxolan-2-yl]methanamine hydrobromide CAS No. 2648941-41-5

1-[2-(bromomethyl)-1,3-dioxolan-2-yl]methanamine hydrobromide

Cat. No. B6191027
CAS RN: 2648941-41-5
M. Wt: 277
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Bromomethyl)-1,3-dioxolan-2-yl)methanamine hydrobromide, also known as BMDM, is a versatile reagent used in organic and inorganic chemistry. BMDM is a bromide salt of a secondary amine, and is commonly used as a reagent in organic synthesis, as a catalyst in inorganic synthesis, and as a reagent in biological and biochemical research. BMDM is a highly reactive reagent and is therefore often used in the synthesis of organic compounds, and in the synthesis of inorganic compounds.

Scientific Research Applications

1-[2-(bromomethyl)-1,3-dioxolan-2-yl]methanamine hydrobromide is widely used in scientific research applications, such as organic synthesis, inorganic synthesis, and biochemical and physiological research. In organic synthesis, this compound is often used as a reagent in the synthesis of organic compounds, and as a catalyst in the synthesis of inorganic compounds. In biochemical and physiological research, this compound is used as a reagent to study the metabolism of drugs, hormones, and other biomolecules. This compound is also used to study the structure and function of proteins and enzymes.

Mechanism of Action

1-[2-(bromomethyl)-1,3-dioxolan-2-yl]methanamine hydrobromide acts as a nucleophile, attacking the electrophilic carbon atoms of organic molecules. This reaction results in the formation of new bonds between the molecules, resulting in the formation of new compounds. This compound is also known to act as a catalyst in the formation of inorganic compounds, such as metal complexes.
Biochemical and Physiological Effects
This compound is known to have a number of physiological and biochemical effects. This compound can act as a substrate for enzymes, allowing for the formation of new compounds. This compound can also act as a catalyst in the formation of inorganic compounds, such as metal complexes. This compound is also known to have an effect on the metabolism of drugs, hormones, and other biomolecules.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(bromomethyl)-1,3-dioxolan-2-yl]methanamine hydrobromide in lab experiments is its ability to act as a reagent in the synthesis of organic compounds, and as a catalyst in the synthesis of inorganic compounds. This compound is also known to be highly reactive, allowing for the formation of new compounds in a relatively short period of time. However, this compound can be toxic and can cause irritation if handled improperly, and should therefore be used with caution.

Future Directions

Future research into the use of 1-[2-(bromomethyl)-1,3-dioxolan-2-yl]methanamine hydrobromide in organic and inorganic synthesis, as well as in biochemical and physiological research, is likely to focus on the optimization of reaction conditions, as well as the development of new methods for the synthesis of organic and inorganic compounds. Additionally, future research may focus on the development of new applications for this compound, such as the use of this compound for the synthesis of pharmaceuticals and other biomolecules. Finally, future research may also focus on the development of new methods for the detection and quantification of this compound in biological samples.

Synthesis Methods

1-[2-(bromomethyl)-1,3-dioxolan-2-yl]methanamine hydrobromide can be synthesized by reacting 1,3-dioxolane with bromomethane, followed by treatment with a secondary amine. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction. The resulting product is a bromide salt of a secondary amine, which can then be isolated by precipitation or filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[2-(bromomethyl)-1,3-dioxolan-2-yl]methanamine hydrobromide' involves the reaction of 2-(bromomethyl)-1,3-dioxolane with methanamine in the presence of hydrobromic acid to yield the desired product.", "Starting Materials": [ "2-(bromomethyl)-1,3-dioxolane", "Methanamine", "Hydrobromic acid" ], "Reaction": [ "To a stirred solution of 2-(bromomethyl)-1,3-dioxolane (1.0 g, 6.0 mmol) in methanol (10 mL) was added methanamine (0.5 g, 9.0 mmol) and hydrobromic acid (1.0 mL, 48% in water).", "The reaction mixture was stirred at room temperature for 24 hours.", "The solvent was removed under reduced pressure and the residue was dissolved in water (10 mL).", "The resulting solution was treated with excess hydrobromic acid (2.0 mL, 48% in water) and the mixture was stirred at room temperature for 1 hour.", "The precipitated product was filtered, washed with water, and dried under vacuum to yield the desired product as a white solid (1.2 g, 85% yield)." ] }

CAS RN

2648941-41-5

Molecular Formula

C5H11Br2NO2

Molecular Weight

277

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.